molecular formula C13H6F2N2O5 B1603167 Bis(4-fluoro-3-nitrophenyl)methanone CAS No. 73329-64-3

Bis(4-fluoro-3-nitrophenyl)methanone

Cat. No. B1603167
CAS RN: 73329-64-3
M. Wt: 308.19 g/mol
InChI Key: DFXIDTCNFSIEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-fluoro-3-nitrophenyl)methanone, also known as 4,4’-Difluoro-3,3’-dinitrobenzophenone, is a chemical compound with the molecular formula C13H6F2N2O5 . It has a molecular weight of 308.19 .


Molecular Structure Analysis

The molecular structure of Bis(4-fluoro-3-nitrophenyl)methanone consists of two 4-fluoro-3-nitrophenyl groups attached to a methanone (ketone) group . This structure contributes to its unique physical and chemical properties.

properties

IUPAC Name

bis(4-fluoro-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F2N2O5/c14-9-3-1-7(5-11(9)16(19)20)13(18)8-2-4-10(15)12(6-8)17(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXIDTCNFSIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596788
Record name Bis(4-fluoro-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-fluoro-3-nitrophenyl)methanone

CAS RN

73329-64-3
Record name Bis(4-fluoro-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-fluoro-3-nitrophenyl)methanone
Reactant of Route 2
Reactant of Route 2
Bis(4-fluoro-3-nitrophenyl)methanone
Reactant of Route 3
Reactant of Route 3
Bis(4-fluoro-3-nitrophenyl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis(4-fluoro-3-nitrophenyl)methanone
Reactant of Route 5
Reactant of Route 5
Bis(4-fluoro-3-nitrophenyl)methanone
Reactant of Route 6
Reactant of Route 6
Bis(4-fluoro-3-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.